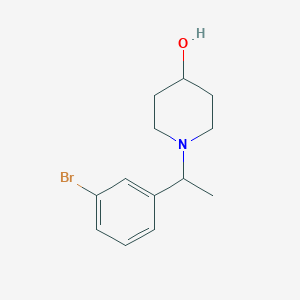
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol
Vue d'ensemble
Description
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit promising pharmacological properties, making it a subject of interest for researchers.
Applications De Recherche Scientifique
Chiral Separation and Analysis
- A study focused on the enantiomeric resolution and simulation of compounds similar to 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol. The research utilized a Chiralpak IA column, highlighting the importance of understanding chiral interactions in compounds like 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol. The study demonstrated that hydrogen bonding and π–π interactions play crucial roles in the chiral resolution process (Ali et al., 2016).
Potential in Treating Neurological Disorders
- Research on optically active molecules based on a similar structure as 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. This suggests potential applications in treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).
Antimicrobial Properties
- N-substituted derivatives of a compound structurally related to 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol were synthesized and showed moderate to significant antimicrobial activity. This highlights the potential of such compounds in antimicrobial applications (Khalid et al., 2016).
Anticancer Agents
- Studies on propanamide derivatives of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol analogs demonstrated potential as anticancer agents. This suggests the applicability of such compounds in cancer research and treatment (Rehman et al., 2018).
Selective Estrogen Receptor Modulators
- A study on compounds similar to 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol explored their use as Selective Estrogen Receptor Modulators (SERMs), potentially beneficial in treating conditions like breast cancer (Yadav et al., 2011).
Structural and Steric Analysis
- The structural and steric properties of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol and related compounds were analyzed, providing insights into their potential pharmacological applications (Vardanyan, 2018).
Propriétés
IUPAC Name |
1-[1-(3-bromophenyl)ethyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10(11-3-2-4-12(14)9-11)15-7-5-13(16)6-8-15/h2-4,9-10,13,16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVAXUDXTLUENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



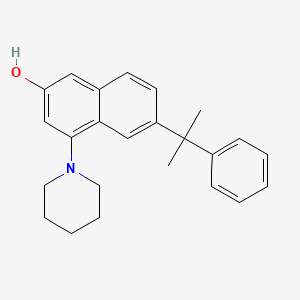
![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)
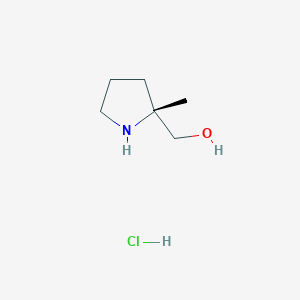
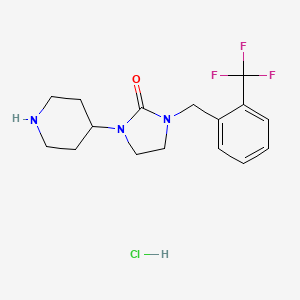
![2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide](/img/structure/B1408475.png)
![N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide](/img/structure/B1408476.png)

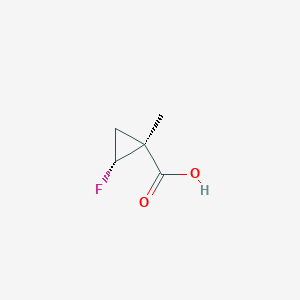
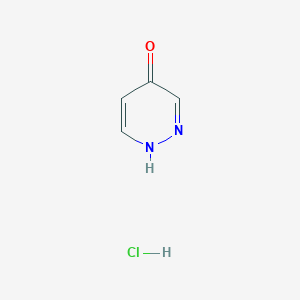
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine](/img/structure/B1408481.png)
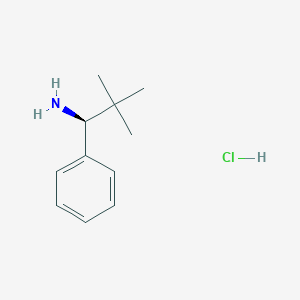
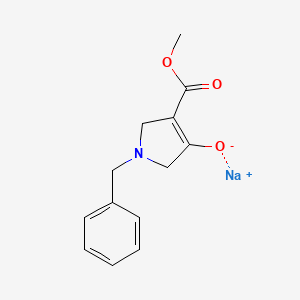
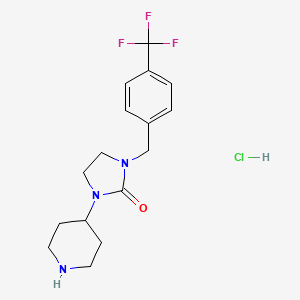
![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid](/img/structure/B1408487.png)